molecular formula F4N2 B155393 Tetrafluorohydrazine CAS No. 10086-47-2

Tetrafluorohydrazine

Cat. No. B155393
CAS RN: 10086-47-2
M. Wt: 104.007 g/mol
InChI Key: GFADZIUESKAXAK-UHFFFAOYSA-N
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Description

Tetrafluorohydrazine, also known as perfluorohydrazine or N2F4, is a colorless, nonflammable, reactive inorganic gas . It is a fluorinated analog of hydrazine .


Molecular Structure Analysis

The molecular formula of Tetrafluorohydrazine is N2F4 . It has a molar mass of 104.007 Da . The structure of Tetrafluorohydrazine can be represented as FN(F)N(F)F .


Chemical Reactions Analysis

Tetrafluorohydrazine is in equilibrium with its radical monomer nitrogen difluoride . At room temperature, N2F4 is mostly associated with only 0.7% in the form of NF2 at 5mm Hg pressure. When the temperature rises to 225 °C, it mostly dissociates with 99% in the form of NF2 .


Physical And Chemical Properties Analysis

Tetrafluorohydrazine is a colorless gas with a melting point of -164.5 °C and a boiling point of -73 °C . The energy needed to break the N−N bond in N2F4 is 20.8 kcal/mol, with an entropy change of 38.6 eu .

Scientific Research Applications

Synthesis and Preparation

Tetrafluorohydrazine, also known as N2F4, has been synthesized from nitrogen trifluoride (NF3) using iron at a temperature of 400°C, demonstrating an efficient method for its preparation (Takagi et al., 2000). This process is significant for producing tetrafluorohydrazine for various applications.

Bioorthogonal Chemistry and Imaging

Tetrafluorohydrazine derivatives, specifically tetrazines, are utilized in bioorthogonal chemistry, particularly in live cell labeling and imaging. These compounds react with dienophiles to form products used in imaging experiments, offering high yields, selectivity, and rapid reaction in aqueous media. Such applications are crucial in cancer cell biomarker targeting and pretargeted imaging (Devaraj et al., 2008), (Wu & Devaraj, 2016), (Šečkutė & Devaraj, 2013).

Electrofluorescence and Sensor Applications

In the field of electrofluorescence, tetrafluorohydrazine derivatives like tetrazines have been employed in electrofluorochromic devices. Their unique properties enable fluorescence switching, which is significant for creating various electronic and sensory applications, such as multi-color fluorescence switching (Seo et al., 2012).

Use in Chemical Lasers

Tetrafluorohydrazine has been explored as an oxidizer in chemical lasers, particularly in a supersonic cw chemical HF laser. Its use as a replacement for nitrogen trifluoride (NF3) has shown an increase in specific energy output by 13-15%, highlighting its potential in enhancing laser performance (Fedorov, 2021).

Advanced Material Synthesis

Tetrafluorohydrazine derivatives are integral in synthesizing advanced materials, including photo- and electroactive materials. Their application ranges from electronic devices to luminescent elements, demonstrating the compound's versatility in material science (Lipunova et al., 2021).

Coordination Chemistry

Tetrafluorohydrazine derivatives, particularly 1,2,4,5-tetrazines, exhibit unique coordination chemistry. They are involved in electron and charge transfer phenomena and can bridge metal centers, which is crucial in creating supramolecular materials (Kaim, 2002).

Safety And Hazards

Tetrafluorohydrazine is a highly hazardous chemical that explodes in the presence of organic materials . It is a toxic chemical which irritates skin, eyes, and lungs. It is a neurotoxin and may cause methemoglobinemia. It may be fatal if inhaled or absorbed through skin .

properties

IUPAC Name

1,1,2,2-tetrafluorohydrazine
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InChI

InChI=1S/F4N2/c1-5(2)6(3)4
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InChI Key

GFADZIUESKAXAK-UHFFFAOYSA-N
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Canonical SMILES

N(N(F)F)(F)F
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Molecular Formula

F4N2, N2F4
Record name TETRAFLUOROHYDRAZINE
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DSSTOX Substance ID

DTXSID9064922
Record name Nitrogen fluoride (N2F4)
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Molecular Weight

104.007 g/mol
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Physical Description

Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO]
Record name TETRAFLUOROHYDRAZINE
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Product Name

Tetrafluorohydrazine

CAS RN

10036-47-2, 10086-47-2
Record name TETRAFLUOROHYDRAZINE
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Citations

For This Compound
963
Citations
CB Colburn, AL Kennedy - Journal of the American Chemical …, 1958 - ACS Publications
Tetrafluorohydrazine was purified by distillation of the residual nitrogen trifluoride from a Ŧ-pentane slush bath (—131.5) which retained the tetra-fluorohydrazine. Further purification …
Number of citations: 101 pubs.acs.org
CB COLBURN, KA WILDE… - 1959 - apps.dtic.mil
… indicates that tetrafluorohydrazine is a much more powerful oxidizer than previously believed. The calculated specific impulses (Table 1) would indicate that tetrafluorohydrazine lies …
Number of citations: 2 apps.dtic.mil
AL Logothetis - The Journal of Organic Chemistry, 1966 - ACS Publications
Anthracene and 9, 10-dihaloanthracenes react with N2F4 very readily at low temperatures (40-70) to give approximately 1: 1 mixtures of the corresponding cis-and trans-9, 10-bis (…
Number of citations: 23 pubs.acs.org
AL Logothetis, GN Sausen - The Journal of Organic Chemistry, 1966 - ACS Publications
In the reaction of N2F4 with terminal olefins in the presence of sodiumfluoride, addition of N2F4 to the double bond occurred first, followed by elimination of hydrogen fluoride to give N-…
Number of citations: 47 pubs.acs.org
RC Petry, CO Parker, FA Johnson… - The Journal of …, 1967 - ACS Publications
Following the discovery that tetrafluorohydrazine (N2F4) reacts smoothly with a wide variety of olefins to produce the corresponding vicinal bis (difluor-amines), 2'3 the behavior of …
Number of citations: 22 pubs.acs.org
RC Petry, JP Freeman - The Journal of Organic Chemistry, 1967 - ACS Publications
Results The addition of tetrafluorohydrazine to olefins is a rather general reaction yielding vicinal bis (difluoram-ines) in good yields. Some representative adducts are compiled in Table …
Number of citations: 31 pubs.acs.org
TS Cantrell - The Journal of Organic Chemistry, 1967 - ACS Publications
Tetrafluorohydrazine undergoes addition to … 213 The known dissociation of tetrafluorohydrazine to difluoramino … of radicals present in tetrafluorohydrazine appeared to provide a …
Number of citations: 14 pubs.acs.org
FA Johnson, CB Colburn - Journal of the American Chemical …, 1961 - ACS Publications
Tetrafluorohydrazine and difluoroamino radicals were found to exist in equilibrium. The enthalpy and entropy changes of this reaction were determined by two independent methods. …
Number of citations: 109 pubs.acs.org
JR Durig, Z Shen - The Journal of Physical Chemistry A, 1997 - ACS Publications
The far infrared (60−350 cm -1 ) and low-frequency Raman (80−150 cm -1 ) spectra of gaseous tetrafluorohydrazine, N 2 F 4 , have been recorded. The fundamental and several excited …
Number of citations: 12 pubs.acs.org
PJ Evans, E Tschuikow-Roux - The Journal of Physical Chemistry, 1978 - ACS Publications
1. Introduction In a recent study on the thermal decomposition of nitrogen trifluoride, 1 we reported measurements of the equilibrium constants of the reaction NF,(g)^ NF2 (g)+ F (g)(I) as …
Number of citations: 17 pubs.acs.org

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